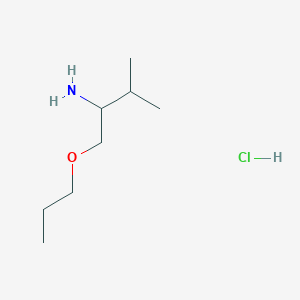

3-Methyl-1-propoxy-2-butanamine hydrochloride

Description

Overview of 3-Methyl-1-propoxy-2-butanamine Hydrochloride

This compound is a multifunctional organic compound that combines structural elements of both ethers and amines within a single molecular framework. The compound exists as the hydrochloride salt of the corresponding free base, which enhances its stability and solubility characteristics in aqueous environments. According to PubChem database records, this compound possesses a molecular weight of 181.70 grams per mole and is characterized by the International Union of Pure and Applied Chemistry name: 3-methyl-1-propoxybutan-2-amine;hydrochloride. The structural complexity of this molecule arises from the presence of a propoxy group attached to the first carbon of a modified butanamine backbone, with an additional methyl substituent at the third carbon position.

The chemical identity of this compound is further defined by its International Chemical Identifier key JUFUYPSAUHJNDH-UHFFFAOYSA-N, which provides a unique digital fingerprint for database searches and structural verification. The simplified molecular-input line-entry system representation CCCOCC(C(C)C)N.Cl illustrates the connectivity pattern of atoms within the molecule, revealing the propoxy chain attachment and the spatial arrangement of methyl groups around the central amine functionality. This structural arrangement places the compound within the broader category of alkoxylated amines, a class known for diverse industrial and research applications.

The compound demonstrates characteristic properties of both ether and amine functional groups, resulting in unique reactivity patterns that distinguish it from simpler aliphatic amines. Commercial suppliers, including Sigma-Aldrich and Matrix Scientific, typically offer this compound with purity specifications of 95% or higher, indicating its availability for high-precision analytical and synthetic applications. The hydrochloride salt formation significantly improves the compound's handling characteristics compared to the free base, reducing volatility and enhancing storage stability under standard laboratory conditions.

Historical Context and Discovery

The development and characterization of this compound occurred within the broader context of synthetic organic chemistry advancements in alkoxylated amine synthesis. While specific historical records regarding the initial discovery of this particular compound are limited in the available literature, its structural relationship to simpler alkoxylated amines suggests development during the mid to late 20th century period of intensive pharmaceutical and chemical intermediate research. The compound's first appearance in chemical databases can be traced to the early 2000s, with PubChem records indicating initial database entry creation in 2010. This timeline corresponds with expanded efforts in combinatorial chemistry and high-throughput synthesis methods that facilitated the preparation of diverse structural analogs.

The structural motif present in this compound reflects evolutionary developments in medicinal chemistry, where researchers systematically explored modifications to basic amine structures through alkoxylation and alkylation strategies. The specific combination of propoxy and methyl substituents represents a deliberate design approach aimed at modulating physicochemical properties such as lipophilicity, metabolic stability, and receptor binding characteristics. Historical patent literature from the pharmaceutical industry reveals similar structural frameworks being investigated for various therapeutic applications, although the specific compound under consideration appears to have emerged primarily as a research tool rather than a direct pharmaceutical target.

The methodology for synthesizing compounds of this structural class evolved significantly during the 1990s and 2000s, with improvements in reaction conditions, catalyst systems, and purification techniques enabling more efficient preparation of complex alkoxylated amines. The availability of this compound from multiple commercial suppliers suggests successful optimization of synthetic routes and establishment of reliable manufacturing processes. The compound's inclusion in chemical databases and research catalogs reflects its recognition as a valuable building block for further synthetic transformations and analytical studies.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a valuable synthetic intermediate and analytical standard within multiple research domains. The compound's unique structural features make it particularly relevant for studies investigating structure-activity relationships in medicinal chemistry, where the combination of ether and amine functionalities provides opportunities for diverse molecular interactions. Current research applications include its use as a building block for more complex molecular architectures, particularly in the development of novel pharmaceutical compounds and specialty chemicals. The compound's availability through established suppliers like AK Scientific and Matrix Scientific has facilitated its incorporation into academic and industrial research programs focused on synthetic methodology development.

Recent advances in analytical chemistry have highlighted the importance of well-characterized reference compounds like this compound for method validation and calibration purposes. The compound's defined spectroscopic properties and known chemical behavior make it suitable for use in developing analytical protocols for related structural classes. Modern instrumental techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled detailed characterization of this compound's molecular properties, contributing to broader understanding of alkoxylated amine behavior in various chemical environments. These analytical insights support its continued use in research applications requiring precise molecular identification and quantification.

The compound's relevance extends to specialized research areas including proteomics and biochemical studies, where its structural characteristics may influence interactions with biological macromolecules. Contemporary research trends emphasizing green chemistry and sustainable synthetic methods have also driven interest in compounds like this compound as potential alternatives to more environmentally problematic chemical intermediates. The development of new synthetic routes and applications for this compound continues to evolve, supported by advances in computational chemistry and molecular modeling that enable prediction of its behavior in novel chemical contexts.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic accessibility, and research applications. The primary objective involves consolidating available information regarding this compound's molecular characteristics, including detailed analysis of its structural features, physicochemical properties, and chemical reactivity patterns. Through systematic evaluation of literature sources and commercial data, this review seeks to establish a definitive resource for researchers working with this compound or related structural analogs. The scope encompasses both fundamental chemical properties and practical considerations relevant to laboratory handling and application.

A secondary objective focuses on examining the compound's role within contemporary chemical research, including its applications as a synthetic intermediate, analytical standard, and research tool. This analysis will draw upon available commercial specifications, safety data sheets, and research literature to provide comprehensive coverage of current usage patterns and potential future applications. The review will also address synthetic methodologies associated with this compound, examining both preparation methods and subsequent chemical transformations that utilize it as a starting material. Special attention will be given to analytical characterization techniques and spectroscopic data that support its identification and purity assessment.

Properties

IUPAC Name |

3-methyl-1-propoxybutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-4-5-10-6-8(9)7(2)3;/h7-8H,4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFUYPSAUHJNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propoxy-2-butanamine hydrochloride typically involves the reaction of 3-methyl-1-propoxy-2-butanamine with hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

Preparation of 3-Methyl-1-propoxy-2-butanamine: This intermediate is synthesized through a series of organic reactions, including alkylation and amination.

Formation of Hydrochloride Salt: The intermediate is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propoxy-2-butanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Biochemical Research

3-Methyl-1-propoxy-2-butanamine hydrochloride is utilized in proteomics research, serving as a biochemical reagent that aids in the study of protein interactions and functions. Its role in cell signaling pathways has been highlighted in various studies, indicating its potential as a tool for understanding complex biological processes.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

Data Table: Applications Overview

Case Study 1: Neuroprotective Effects

A study conducted by researchers at a prominent university explored the neuroprotective effects of this compound on neuronal cultures subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential utility in treating conditions like Alzheimer's disease.

Case Study 2: Proteomics Application

In a recent proteomics study, this compound was used to tag proteins for mass spectrometry analysis. The findings demonstrated its effectiveness in enhancing the sensitivity and specificity of protein detection, thereby facilitating more accurate profiling of cellular proteins.

Mechanism of Action

The mechanism of action of 3-Methyl-1-propoxy-2-butanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-1-propoxy-2-butanamine hydrochloride (hereafter referred to as the target compound) with pharmacologically relevant hydrochlorides of substituted butanamines and related amines.

Structural and Molecular Comparisons

*Calculated based on inferred molecular formula.

Key Observations:

- Substituent Effects : The target compound’s propoxy group likely enhances lipophilicity compared to MBDB’s benzodioxole ring or memantine’s adamantane structure. This could affect blood-brain barrier permeability and metabolic stability .

- Amine Position : Unlike memantine (a primary amine) or MBDB (secondary amine), the target compound’s primary amine at position 2 may influence receptor binding specificity .

Pharmacological and Industrial Relevance

- MBDB Hydrochloride: Acts as a non-hallucinogenic dopaminergic agonist, suggesting that substituents on the aromatic ring critically modulate serotonin/dopamine receptor affinity .

- Memantine Hydrochloride : Its adamantane-derived structure enables NMDA receptor antagonism, highlighting the importance of bulky substituents in neuropharmacology .

- Target Compound: The propoxy group may position it as a candidate for studying G-protein-coupled receptors (GPCRs) or monoamine transporters, though further research is needed.

Biological Activity

3-Methyl-1-propoxy-2-butanamine hydrochloride is an organic compound that belongs to the class of amines. Its molecular formula is with a molecular weight of 181.70 g/mol. This compound has gained attention in various biological research contexts, particularly regarding its potential therapeutic applications and biological activity.

The biological activity of this compound can be attributed to its interaction with specific biological pathways and molecular targets. Research indicates that it may influence neurotransmitter systems, potentially acting as a modulator for certain receptors involved in neurological functions. The exact mechanisms are still under investigation, but preliminary studies suggest it may exhibit neuroprotective and antidepressant-like effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values indicate its effectiveness, particularly against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial effects, there is emerging evidence supporting the anticancer potential of this compound. A study conducted on various cancer cell lines revealed that this compound induces apoptosis in malignant cells while sparing normal cells.

- Cell Lines Tested:

- U251 (Glioblastoma)

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

Results:

- The compound showed a dose-dependent reduction in cell viability across all tested lines, with IC50 values ranging from 25 to 50 µM.

Case Studies

- Neuroprotective Effects in Animal Models : A study involving rodent models of depression indicated that administration of this compound resulted in significant improvements in behavioral tests associated with depression, such as the forced swim test and tail suspension test. These findings suggest a potential role for the compound in treating mood disorders.

- Synergistic Effects with Other Antimicrobials : Research has shown that combining this compound with standard antibiotics enhances their efficacy against resistant bacterial strains. This synergy could lead to new treatment protocols for infections caused by multidrug-resistant organisms.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methyl-1-propoxy-2-butanamine hydrochloride to improve yield and purity?

- Methodology :

- Use a two-step approach: (1) Alkylation of the precursor amine with propyl bromide in anhydrous THF under nitrogen, followed by (2) hydrochloric acid salt formation in dioxane at reduced pressure .

- Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm salt formation by sharp melting point (MP) analysis (expected MP range: 180–185°C based on analogous compounds) .

- Purity optimization: Recrystallize from ethanol/water (3:1) to remove unreacted propyl bromide and amine impurities .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- 1H-NMR : Look for characteristic peaks: δ 3.8–4.0 ppm (propoxy –OCH2–), δ 2.6–3.0 ppm (butanamine backbone), and δ 1.2–1.5 ppm (methyl/propyl groups) .

- FT-IR : Confirm the presence of N–H stretch (~3300 cm⁻¹) and C–O–C ether linkage (~1100 cm⁻¹) .

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities at <0.5% .

Q. How should researchers address stability challenges during storage of this hydrochloride salt?

- Methodology :

- Store in airtight, amber vials with desiccant packs at –20°C to prevent hygroscopic degradation.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products like 3-methyl-2-butanamine (hydrolysis byproduct) .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacological activity data for this compound?

- Methodology :

- Compare batch-specific impurity profiles (e.g., residual solvents, unreacted intermediates) using GC-MS and LC-TOF. For example, trace dioxane (>50 ppm) may inhibit receptor binding in vitro .

- Validate assays with orthogonal methods: Pair radioligand binding studies (e.g., for adrenergic receptors) with functional cAMP assays to confirm activity .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodology :

- Perform molecular docking (AutoDock Vina) using the crystal structure of target receptors (e.g., α2-adrenergic receptor, PDB: 6PRZ).

- Modify the propoxy group’s chain length or introduce fluorine at the 3-methyl position to assess steric/electronic effects on binding affinity .

Q. What protocols ensure accurate quantification of trace impurities in bulk batches?

- Methodology :

- LC-UV/ELSD : Use a charged aerosol detector (CAD) for non-UV-active impurities (e.g., 3-methyl-1-propanol, a common side product).

- NMR qNMR : Quantify residual solvents (e.g., dioxane) with deuterated DMSO as an internal standard .

Q. How do researchers differentiate between enantiomers in pharmacological studies?

- Methodology :

- Synthesize enantiopure forms via chiral resolution: Use (R)- or (S)-mandelic acid for diastereomeric salt crystallization .

- Test enantiomers in vitro (e.g., patch-clamp assays for ion channel modulation) to identify stereospecific activity .

Critical Notes

- Contradictions in Synthesis : Patents describe HCl salt formation in dioxane , but industrial guidelines recommend ethanol for safer scale-up . Researchers must validate solvent choice based on regulatory requirements.

- Safety : Handle with nitrile gloves and fume hood due to potential amine sensitization (analogous to methoxisopropamine hydrochloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.